![molecular formula C13H17NO3 B1524626 Benzyl (3-hydroxycyclopentyl)carbamate CAS No. 939426-84-3](/img/structure/B1524626.png)
Benzyl (3-hydroxycyclopentyl)carbamate
Overview
Description
Benzyl (3-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is characterized by a benzyl group attached to a 3-hydroxycyclopentylcarbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (3-hydroxycyclopentyl)carbamate can be synthesized through a multi-step process involving the protection of amines using carbamates. One common method involves the use of benzyl chloroformate and 3-hydroxycyclopentylamine under basic conditions to form the desired carbamate . The reaction typically requires a base such as triethylamine and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl (3-oxocyclopentyl)carbamate.
Reduction: Formation of benzyl (3-aminocyclopentyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Common Synthetic Routes
- Carbamate Formation : Reaction of benzyl chloroformate with 3-hydroxycyclopentylamine.
- Oxidation : Hydroxyl group can be oxidized to form benzyl (3-oxocyclopentyl)carbamate.
- Reduction : Carbamate group can be reduced to form benzyl (3-aminocyclopentyl)carbamate.
- Substitution Reactions : The benzyl group can undergo nucleophilic substitution to form various derivatives.
Organic Chemistry
Benzyl (3-hydroxycyclopentyl)carbamate serves as a valuable building block in organic synthesis. Its structure allows it to act as a protecting group for amines, facilitating the synthesis of more complex molecules .
The compound has been studied for its potential interactions with various biological targets, particularly enzymes. Research indicates that it may exhibit antitubercular activity and other therapeutic properties. Its interactions with enzymes could involve covalent modification or competitive inhibition, making it a candidate for drug development.
Medicinal Chemistry
Due to its biological activity, this compound is investigated as a lead compound for developing drugs targeting specific diseases. Its potential as an inhibitor of cholinesterases has garnered attention in the context of treating neurodegenerative diseases like Alzheimer's .
Industrial Applications
In addition to its research applications, this compound is utilized in developing new materials and chemical processes, contributing to advancements in industrial chemistry .
Case Studies and Research Findings
Recent studies have focused on the synthesis of related compounds and their biological activities. For instance, modifications of sulfonamide-based carbamates have demonstrated selective inhibition of butyrylcholinesterase (BChE), indicating that similar structural features may enhance inhibitory activity against cholinesterases .
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group on cyclopentane | Potential antitubercular activity |
Benzyl (3-oxocyclopentyl)carbamate | Keto group instead of hydroxyl | Enhanced enzyme inhibition |
Benzyl ((2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl)carbamate | Sulfamoyl modification | High BChE inhibition |
Mechanism of Action
The mechanism of action of benzyl (3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3-aminocyclopentyl)carbamate
- Benzyl (3-oxocyclopentyl)carbamate
- Benzyl (3-hydroxyphenyl)carbamate
Uniqueness
Benzyl (3-hydroxycyclopentyl)carbamate is unique due to its specific combination of a benzyl group and a 3-hydroxycyclopentylcarbamate moiety. This structure imparts distinct chemical properties, such as its reactivity and potential biological activity, making it valuable for various research applications.
Biological Activity
Benzyl (3-hydroxycyclopentyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, is studied for its interactions with various biological targets, including enzymes and receptors. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications.
Synthesis Methods:
this compound can be synthesized through several methods, typically involving the reaction of benzyl chloroformate with 3-hydroxycyclopentylamine under basic conditions. The synthesis process can be optimized for yield and purity using continuous flow reactors in industrial settings.
Chemical Structure:
The structure of this compound features a benzyl group attached to a cyclopentyl ring that contains a hydroxyl group and a carbamate moiety. This structural configuration is crucial for its reactivity and biological activity.
Biological Activity
This compound has been investigated for various biological activities:
Case Studies
-
Antitubercular Efficacy Study:
- Objective: To evaluate the efficacy of carbamate derivatives against Mycobacterium tuberculosis.
- Methodology: In vivo studies were conducted using mouse models infected with Mtb H37Ra, where compounds were administered orally.
- Results: Significant reductions in bacterial load were noted with certain derivatives, indicating potential for therapeutic use .
-
Antibacterial Activity Assessment:
- Objective: To assess the antibacterial properties of various carbamate compounds.
- Findings: Compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria but were ineffective against Gram-negative strains, highlighting the need for further structural optimization to enhance broad-spectrum activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl (3-aminocyclopentyl)carbamate | Amino group instead of hydroxyl | Different reactivity profile |
Benzyl (3-oxocyclopentyl)carbamate | Keto group present | Enhanced interaction with enzymes |
Benzyl (3-hydroxyphenyl)carbamate | Hydroxyl group on phenol ring | Potential for increased solubility |
Properties
IUPAC Name |
benzyl N-(3-hydroxycyclopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696839 | |
Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939426-84-3 | |
Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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